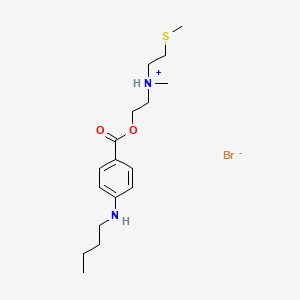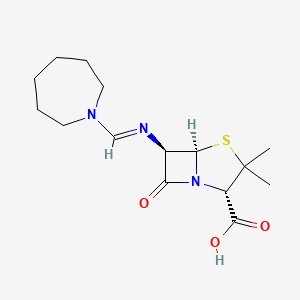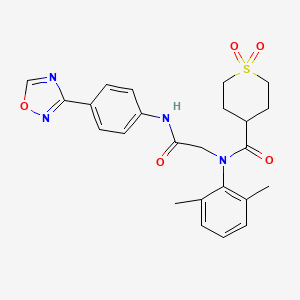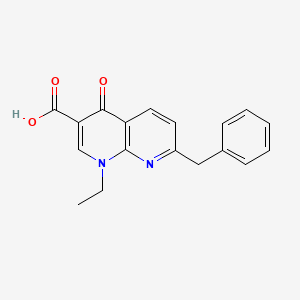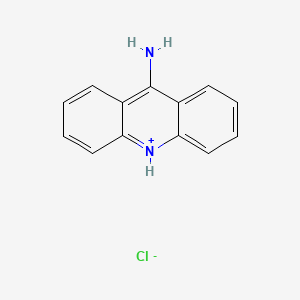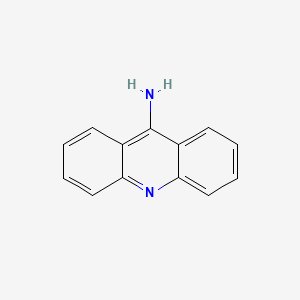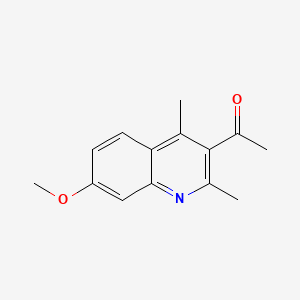
Acequinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La acequinolina es un compuesto orgánico aromático heterocíclico con la fórmula química C_9H_7N. Es un derivado de la quinolina, que consta de un anillo de benceno fusionado con un núcleo de piridina. La acequinolina es conocida por sus aplicaciones en varios campos, incluyendo la química medicinal, la química orgánica sintética y la química industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La acequinolina se puede sintetizar a través de varios métodos, siendo la síntesis de Skraup uno de los más generales. Esto implica la reacción de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante. El mecanismo de reacción incluye la deshidratación inicial del glicerol para formar acroleína, seguida de una cicloaddición 1,4 con anilina para producir β-anilinopropanaldehído. Este intermedio luego cicla, se deshidrata y se oxida para formar acequinolina .
Métodos de producción industrial
La producción industrial de acequinolina típicamente implica la síntesis de Skraup debido a su eficiencia y alto rendimiento. Las variantes de esta síntesis pueden utilizar diferentes aldehídos o cetonas, seguidos de ciclación y oxidación para producir acequinolina .
Análisis De Reacciones Químicas
Tipos de reacciones
La acequinolina sufre varias reacciones químicas, incluyendo:
Oxidación: La acequinolina se puede oxidar para formar N-óxido de quinolina.
Reducción: Se puede reducir para formar tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de benceno, mientras que la sustitución nucleófila puede ocurrir en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico, mientras que la sustitución nucleófila puede involucrar reactivos como amida de sodio.
Principales productos formados
Oxidación: N-óxido de quinolina.
Reducción: Tetrahidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La acequinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antimaláricas.
Medicina: Investigado por su potencial como farmacóforo en el diseño de fármacos, particularmente para fármacos anticancerígenos y antivirales.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la acequinolina implica su interacción con varios objetivos moleculares y vías. En química medicinal, se ha demostrado que los derivados de acequinolina inhiben enzimas como las topoisomerasas y las quinasas, que son cruciales para la replicación del ADN y la división celular. Esta inhibición puede conducir a la supresión del crecimiento y la proliferación de las células cancerosas .
Comparación Con Compuestos Similares
La acequinolina es similar a otros derivados de quinolina, como:
Quinolina: El compuesto principal, conocido por su uso en fármacos antimaláricos como la quinina.
Isoquinolina: Otro derivado con un anillo de benceno fusionado con un anillo de piridina, utilizado en la síntesis de varios alcaloides y productos farmacéuticos.
Quinolonas: Una clase de antibióticos sintéticos con un núcleo de quinolina, utilizados para tratar infecciones bacterianas
La acequinolina es única debido a sus modificaciones estructurales específicas, que pueden mejorar su actividad biológica y selectividad en comparación con otros derivados de quinolina.
Propiedades
Número CAS |
42465-20-3 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1-(7-methoxy-2,4-dimethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C14H15NO2/c1-8-12-6-5-11(17-4)7-13(12)15-9(2)14(8)10(3)16/h5-7H,1-4H3 |
Clave InChI |
JKZQRPQTPLGSDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |
SMILES canónico |
CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
42465-20-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acequinoline; CB 4985; CB-4985; CB4985 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


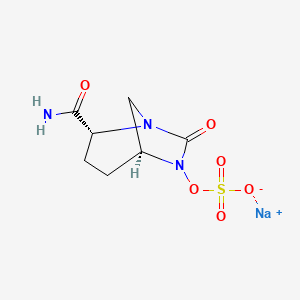
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

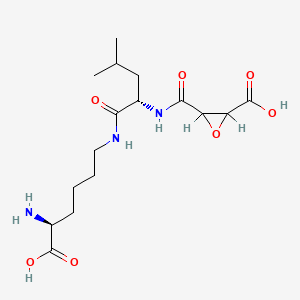
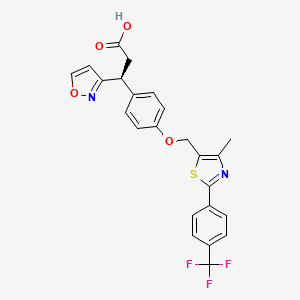
![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
